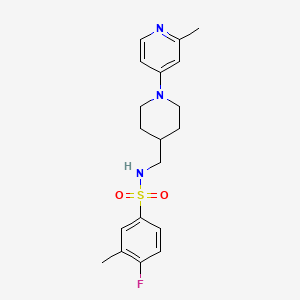

2-Nitro-5-phenylfuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antibacterial Activities

2-Nitro-5-phenylfuran derivatives have been studied for their antibacterial activities. For instance, Niwa et al. (2007) synthesized phenylthio- and phenyl-5-nitro-2-furoates and evaluated their antibacterial activities. They noted these compounds demonstrated significant inhibitive action on various microorganisms, suggesting their potential as effective antibacterial agents (Niwa et al., 2007).

Cytotoxicity Mechanism

Gallardo-Garrido et al. (2020) studied the cytotoxicity mechanism of nitrofurans, focusing on 5-nitro-2-hydrazonylfuran. They explored both redox cycling and nitroreduction-independent mechanisms, highlighting the complex nature of nitrofuran cytotoxicity, which could inform future research on drug development (Gallardo-Garrido et al., 2020).

Activity Against Mycobacterium Species

Sriram et al. (2009) synthesized various 5-nitrofuran-2-yl derivatives and tested them against tubercular and non-tubercular mycobacterium species. They found that these derivatives, particularly N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide, showed potent activity, indicating their potential as antitubercular agents (Sriram et al., 2009).

Synthesis Techniques

Subrahmanya and Holla (2003) reported a new method for synthesizing furan-2-carboxaldehyde and 5-(substituted-phenyl)-furan-2-carboxylic acids using ceric ammonium nitrate. This development offers a novel approach to synthesizing nitrofuran and arylfuran derivatives, broadening the scope for creating new compounds for various applications (Subrahmanya & Holla, 2003).

Gene Expression Interference

Herrlich and Schweiger (1976) discovered that nitrofurans, including 5-nitro-2-furfurylidene-1-aminohydantoin, can interfere with gene expression, particularly by inhibiting the expression of inducible genes at the translation initiation step. This finding points to the potential use of nitrofurans in genetic research and therapy (Herrlich & Schweiger, 1976).

Antitubercular Agents

Chiarelli et al. (2019) focused on furan-based salicylate synthase (MbtI) inhibitors as potential antitubercular agents. They synthesized 5-phenylfuran-2-carboxylic derivatives, indicating these compounds as promising candidates for tuberculosis treatment (Chiarelli et al., 2019).

Safety and Hazards

Direcciones Futuras

The ever-evolving research in the field of antitubercular agents has led to the identification of several new potential drug classes. Among them, 5-phenyl-furan-2-carboxylic acids have emerged as innovative potential therapeutics, targeting iron acquisition in mycobacterial species . This suggests that 2-Nitro-5-phenylfuran and similar compounds could have potential applications in the development of new therapeutics.

Propiedades

IUPAC Name |

2-nitro-5-phenylfuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIIMUYDECZHCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

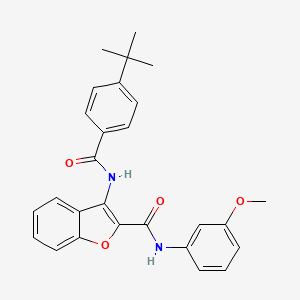

![2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole](/img/structure/B2817530.png)

![N-ethyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(o-tolyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2817535.png)

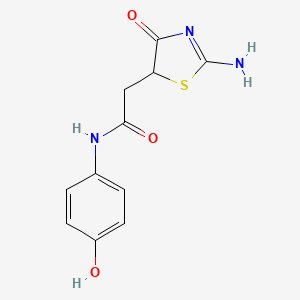

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2817542.png)